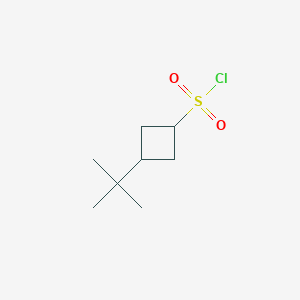

3-Tert-butylcyclobutane-1-sulfonyl chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Tert-butylcyclobutane-1-sulfonyl chloride is a chemical compound widely used in various fields of research, including medical, environmental, and industrial research. It is a sulfonyl chloride derivative of cyclobutane, which is a cyclic hydrocarbon with four carbon atoms. The compound is known for its unique structural properties and reactivity, making it a valuable reagent in synthetic chemistry.

准备方法

The synthesis of 3-Tert-butylcyclobutane-1-sulfonyl chloride typically involves the reaction of cyclobutane derivatives with sulfonyl chloride reagents under controlled conditions. One common method involves the use of tert-butylcyclobutane as a starting material, which is then reacted with chlorosulfonic acid or a similar sulfonylating agent. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial production methods for this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often require precise control of reaction parameters, including temperature, pressure, and reagent concentrations, to optimize the production process .

化学反应分析

3-Tert-butylcyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:

-

Substitution Reactions: : The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively. These reactions typically occur under mild conditions with the use of a base to neutralize the hydrochloric acid byproduct .

-

Reduction Reactions: : The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are usually carried out in anhydrous solvents to prevent hydrolysis .

-

Oxidation Reactions: : Although less common, the sulfonyl chloride group can be oxidized to sulfonic acid derivatives using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a variety of sulfonyl derivatives that are useful intermediates in organic synthesis .

科学研究应用

Organic Synthesis

3-Tert-butylcyclobutane-1-sulfonyl chloride is primarily utilized as a reagent in organic synthesis. It serves to introduce sulfonyl chloride groups into various organic molecules, facilitating the formation of sulfonamides and sulfonate esters through nucleophilic substitution reactions. This property is particularly useful in the synthesis of complex organic compounds.

Medicinal Chemistry

In medicinal chemistry, this compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its ability to modify biomolecules allows researchers to explore new drug candidates, particularly those with antibacterial properties derived from sulfonamide structures.

Biological Research

The compound is significant in biological applications, particularly in protein modification. It can introduce sulfonyl groups into proteins, which aids in studying protein-ligand interactions and enzyme mechanisms. For instance, it can modify amino acid residues such as lysine or cysteine, influencing the biological activity of proteins.

Industrial Applications

In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity with various nucleophiles makes it suitable for creating diverse chemical products that are essential in various manufacturing processes.

Case Study 1: Drug Development

In a study focusing on the development of sulfonamide-based drugs, researchers utilized this compound as an intermediate to synthesize novel antibacterial agents. The modifications allowed for enhanced efficacy against resistant bacterial strains.

Case Study 2: Protein-Ligand Interaction Studies

Another research effort involved using this compound to modify specific amino acids in proteins to study their interactions with ligands. The introduction of sulfonyl groups facilitated the examination of binding affinities and enzymatic activities, providing insights into protein function.

作用机制

The mechanism of action of 3-Tert-butylcyclobutane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, resulting in the formation of sulfonyl derivatives .

In biological systems, the compound can modify biomolecules by reacting with nucleophilic amino acid residues, such as lysine or cysteine, in proteins. This modification can alter the protein’s structure and function, potentially leading to changes in its biological activity .

相似化合物的比较

3-Tert-butylcyclobutane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom, commonly used in organic synthesis for introducing sulfonyl groups.

Benzenesulfonyl chloride: An aromatic sulfonyl chloride used in the synthesis of sulfonamides and other sulfonyl-containing compounds.

p-Toluenesulfonyl chloride: A sulfonyl chloride with a toluene group, often used as a protecting group for alcohols and amines in organic synthesis.

Compared to these compounds, this compound offers unique structural features due to its cyclobutane ring and tert-butyl group, which can influence its reactivity and the properties of the resulting sulfonyl derivatives .

生物活性

3-Tert-butylcyclobutane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This compound is characterized by its unique structural features and reactivity, which make it a valuable reagent for synthesizing biologically active molecules.

The compound's mechanism of action primarily involves its role as a sulfonylating agent . The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles, such as amino acids in proteins. This reactivity facilitates the formation of covalent bonds, leading to modifications in protein structure and function, which can alter biological activity.

Key Reactions

- Substitution Reactions : this compound can react with nucleophiles like amines, alcohols, and thiols to form various derivatives such as sulfonamides and sulfonate esters.

- Reduction Reactions : The compound can be reduced to sulfonyl hydrides using agents like lithium aluminum hydride (LiAlH4) under anhydrous conditions.

- Oxidation Reactions : It can also undergo oxidation to yield sulfonic acids under specific conditions.

Applications in Biological Research

This compound has several applications in biological research:

- Protein Modification : It is used to introduce sulfonyl groups into proteins, which can affect their stability, activity, and interactions with other biomolecules.

- Drug Development : The compound serves as an intermediate in synthesizing sulfonamide-based drugs known for their antibacterial properties. These drugs target bacterial enzymes and inhibit their function.

- Bioconjugation : Its ability to modify biomolecules makes it useful in bioconjugation techniques, where it can facilitate the attachment of therapeutic agents to proteins or peptides.

Case Study 1: Protein Sulfonylation

Research has shown that this compound effectively modifies lysine residues in proteins. This modification has been linked to changes in enzymatic activity and protein-protein interactions. For instance, a study demonstrated that the introduction of sulfonyl groups could enhance the binding affinity of certain ligands to their target proteins.

Case Study 2: Antibacterial Activity

In a series of experiments aimed at developing new antibacterial agents, derivatives synthesized from this compound exhibited significant activity against various strains of bacteria. These studies highlighted the potential for this compound to serve as a scaffold for creating novel therapeutics targeting resistant bacterial infections.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Applications |

|---|---|---|

| Methanesulfonyl chloride | CH₃SO₂Cl | General organic synthesis |

| Benzenesulfonyl chloride | C₆H₅SO₂Cl | Synthesis of sulfonamides |

| p-Toluenesulfonyl chloride | C₇H₇SO₂Cl | Protecting groups in organic synthesis |

Compared to these compounds, this compound offers unique reactivity due to its cyclobutane structure and tert-butyl group, influencing the properties of the resulting derivatives.

属性

IUPAC Name |

3-tert-butylcyclobutane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2S/c1-8(2,3)6-4-7(5-6)12(9,10)11/h6-7H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCBFGQJIZZOBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(C1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。